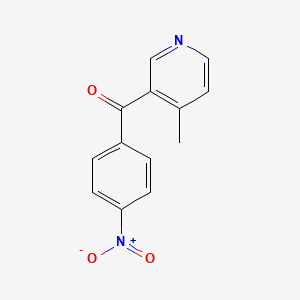

4-Methyl-3-(4-nitrobenzoyl)pyridine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry in Modern Organic Synthesis

Pyridine, a heterocyclic aromatic compound with the chemical formula C₅H₅N, was first isolated from coal tar in the mid-19th century. britannica.comnih.gov Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was elucidated in the 1860s and 1870s. acs.orgwikipedia.org Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, were crucial milestones, enabling the creation of various pyridine derivatives. wikipedia.org Over the years, synthetic methodologies have evolved significantly, with the Chichibabin pyridine synthesis, developed in 1924, still being relevant today for producing dihydropyridine, which is then oxidized to pyridine. acs.org

The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom initially presented challenges for direct functionalization. researchgate.net However, modern organic synthesis has seen the development of innovative strategies for regioselective C-H functionalization, offering high selectivity under mild conditions. researchgate.netresearchgate.net These advancements, including transition-metal-free reactions and photochemical methods, have expanded the toolkit for creating functionalized pyridines. jiaolei.groupacs.org The pyridine core is now a ubiquitous component in pharmaceuticals, agrochemicals, and materials science, highlighting the enduring importance of this foundational heterocycle. britannica.comresearchgate.net

Significance of Substituted Benzoyl Moieties in Heterocyclic Compound Design

The benzoyl group, a carbonyl group attached to a phenyl ring, is a key functional moiety in organic chemistry. When incorporated into heterocyclic compounds, substituted benzoyl groups can significantly influence the molecule's steric and electronic properties. The electron-withdrawing or electron-donating nature of substituents on the benzoyl ring can modulate the reactivity and biological activity of the entire molecule. researchgate.net

For instance, the presence of a nitro group, as in the 4-nitrobenzoyl moiety, introduces strong electron-withdrawing effects, which can impact the chemical behavior of the attached pyridine ring. The benzoylpiperidine fragment, a related structure, is considered a "privileged structure" in medicinal chemistry due to its recurrence in various bioactive compounds. nih.gov The synthesis of benzoyl-substituted heterocycles has been advanced by cross-coupling reactions and Friedel-Crafts acylation, allowing for the precise installation of these important structural units. google.com

Current Research Trajectories in Functionalized Pyridine Frameworks

Contemporary research in pyridine chemistry is heavily focused on the development of efficient and selective methods for C-H bond functionalization. researchgate.netresearchgate.net This approach is atom-economical and allows for the late-stage modification of complex molecules. researchgate.net Key areas of investigation include:

Regioselective Functionalization: Significant effort is dedicated to controlling the position of new functional groups on the pyridine ring, with a particular focus on achieving meta- and para-selectivity, which has traditionally been challenging. researchgate.netthieme-connect.com

Photocatalysis: The use of visible light to drive chemical reactions offers a milder and more sustainable alternative to traditional methods for pyridine functionalization. acs.org

Transition-Metal-Free Reactions: Developing synthetic routes that avoid the use of expensive and potentially toxic transition metals is a major goal in green chemistry. researchgate.netjiaolei.group

Novel Reagents and Catalysts: The design of new activating groups and catalysts, such as heterocyclic phosphonium (B103445) salts, is enabling previously difficult transformations. thieme-connect.com

These research efforts are aimed at expanding the diversity of accessible pyridine derivatives for applications in drug discovery, materials science, and catalysis. researchgate.netjiaolei.group

Scope of Research on 4-Methyl-3-(4-nitrobenzoyl)pyridine within Contemporary Synthetic Chemistry

The compound this compound serves as an interesting case study at the intersection of pyridine and benzoyl chemistry. The specific arrangement of the methyl, nitro, and benzoyl substituents on the pyridine framework presents unique synthetic challenges and opportunities. Research on this and structurally related molecules can provide insights into:

Substituent Effects: How the interplay of the electron-donating methyl group and the electron-withdrawing nitrobenzoyl group influences the reactivity of the pyridine ring. researchgate.net

Synthetic Methodology: The development of efficient synthetic routes to this specific isomer, potentially involving cross-coupling reactions or novel acylation strategies.

Structural Analysis: The study of its solid-state structure through techniques like X-ray crystallography can reveal information about its conformation and intermolecular interactions. While crystallographic data for the title compound is not readily available in the search results, data for a related compound, pyridin-4-ylmethyl 4-nitrobenzoate (B1230335), has been reported. researchgate.net

Although specific, in-depth research focused solely on this compound is not extensively detailed in the provided search results, its constituent parts, 4-methylpyridine (B42270) and the 4-nitrobenzoyl moiety, are well-studied. nist.govresearchgate.net The synthesis and properties of related compounds like 4-methyl-3-nitropyridine (B1297851) are also documented. sigmaaldrich.comnih.gov

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2 |

| 4-Methylpyridine | C₆H₇N | 93.13 | --- | --- |

| 4-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | 24-28 | 238 |

| 4-(4-Nitrobenzyl)pyridine | C₁₂H₁₀N₂O₂ | 214.22 | --- | --- |

Data sourced from various chemical databases and publications. wikipedia.orgnist.govsigmaaldrich.comnist.gov

Table 2: Spectroscopic Data for Related Compounds

| Compound | ¹H NMR | ¹³C NMR | IR Spectroscopy (cm⁻¹) |

| 4-Methyl-3-(4-pentylbenzoyl)pyridine | Aromatic protons, methyl group, pentyl chain signals identified. | Carbonyl signal (~165–170 ppm), pyridine/benzene carbons (120–150 ppm) confirmed. | Carbonyl stretch (1650–1700 cm⁻¹), aromatic C-H bend (700–900 cm⁻¹) detected. |

| 4-Methyl-3-nitropyridine | Data available in spectral databases. | Data available in spectral databases. | FTIR spectra have been recorded. |

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-3-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-6-7-14-8-12(9)13(16)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHPNTYNWJVJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245638 | |

| Record name | (4-Methyl-3-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-07-5 | |

| Record name | (4-Methyl-3-pyridinyl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-3-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 3 4 Nitrobenzoyl Pyridine

Strategic Approaches to the Construction of the 4-Methyl-3-(4-nitrobenzoyl)pyridine Skeleton

The formation of the this compound structure can be approached through two primary strategies: constructing the substituted pyridine (B92270) ring with the acyl group precursor already in place, or by functionalizing a pre-formed 4-methylpyridine (B42270) ring. Each strategy encompasses a variety of modern synthetic methods.

Multi-component Reaction Architectures for Pyridine Derivatives

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like substituted pyridines. wikipedia.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. wikipedia.org

The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding aromatic pyridine. organic-chemistry.org This method and its modern variations, which may use catalysts like p-toluenesulfonic acid under ultrasonic irradiation or proceed in environmentally benign solvents like water, offer a powerful route to diversely substituted pyridines. wikipedia.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs provide a strategic framework. A hypothetical MCR could involve the condensation of precursors that would ultimately form the 4-methylpyridine ring while incorporating the 4-nitrobenzoyl group or a precursor that can be readily converted to it.

Cascade and Domino Reactions Leading to the Target Compound

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach avoids the need for isolating intermediates, thereby increasing efficiency and reducing waste. The synthesis of complex heterocyclic systems, including pyridines and related fused structures, often benefits from cascade processes that can form multiple bonds in a single, controlled sequence. organic-chemistry.orgrsc.org

Acylation and Benzoylation Techniques for Pyridine Functionalization

The most direct conceptual approach to synthesizing this compound is the functionalization of a 4-methylpyridine (4-picoline) scaffold. However, direct Friedel-Crafts acylation of pyridine is generally unsuccessful. The basic nitrogen atom of the pyridine ring is more nucleophilic than the ring carbons and reacts with the acylating agent, forming a pyridinium (B92312) salt. wikipedia.org This deactivates the ring towards further electrophilic attack.

A more viable strategy involves enhancing the nucleophilicity of the pyridine ring through metalation. Directed ortho metalation (DoM) is a powerful technique where a directing group on an aromatic ring guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. wikipedia.org While the pyridine nitrogen itself can direct metalation, this often leads to addition of the organolithium reagent to the C2 position. uwindsor.ca For 4-methylpyridine, lithiation of the methyl group is a competing reaction.

However, regioselective deprotonation of the pyridine ring can be achieved. For π-deficient heterocycles like pyridine, a directing group is often required, and bases such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are frequently used to avoid nucleophilic addition to the ring. uwindsor.ca It has been shown that for 3-substituted pyridines, lithiation often occurs at the C4 position. uwindsor.ca For a 4-substituted pyridine like 4-picoline, deprotonation is anticipated at the C3 position.

A plausible synthetic pathway therefore involves the regioselective lithiation of 4-methylpyridine at the 3-position, followed by quenching with an appropriate electrophile. The resulting 3-lithiated intermediate can then react with 4-nitrobenzoyl chloride in a nucleophilic acyl substitution reaction to yield the target compound.

Table 1: Proposed Synthesis of this compound via Lithiation-Acylation

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Directed Metalation | 4-Methylpyridine, Strong Base (e.g., LDA or LiTMP), Anhydrous THF, Low Temperature (-78 °C) | 4-Methyl-3-lithiopyridine |

| 2 | Nucleophilic Acyl Substitution | 4-Nitrobenzoyl Chloride in Anhydrous THF, -78 °C to room temperature | This compound |

Elucidation of Specific Reaction Mechanisms

Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes and predicting outcomes. The formation of this compound involves key mechanistic steps related to both the functionalization of the pyridine ring and its initial construction.

Nucleophilic Acyl Substitution Pathways on Substituted Pyridine Rings

Nucleophilic acyl substitution is a fundamental reaction in which a nucleophile displaces a leaving group on a carbonyl carbon. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate. youtube.com

In the context of pyridine chemistry, this mechanism is central in several ways. When pyridine is used as a catalyst for acylation, its nitrogen atom acts as the nucleophile, attacking the acyl chloride to form a highly reactive N-acylpyridinium salt. scripps.edu This intermediate is then attacked by another nucleophile (e.g., an alcohol), regenerating the pyridine catalyst.

However, in the proposed synthesis of the target compound (Section 2.1.3), the pyridine ring itself, having been deprotonated to form an aryllithium species, acts as the nucleophile. The mechanism proceeds as follows:

Addition: The lone pair on the C3 carbon of the 4-methyl-3-lithiopyridine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, and in doing so, expels the most stable leaving group, which is the chloride ion. masterorganicchemistry.comkhanacademy.org This step results in the final product, this compound.

The equilibrium of this reaction strongly favors the product because the incoming carbon nucleophile is a much stronger base than the departing chloride leaving group. masterorganicchemistry.com

Mechanistic Investigations of C-C and C-N Bond Formation in Pyridine Annulation

Pyridine annulation refers to the construction of the pyridine ring from acyclic precursors. The Hantzsch synthesis provides a well-studied example to illustrate the key bond-forming events. wikipedia.orgorganic-chemistry.org The mechanism involves both C-C and C-N bond formations through a series of condensation and addition reactions. scispace.com

The key mechanistic steps are:

C-C Bond Formation (Knoevenagel Condensation): An aldehyde condenses with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl compound (a chalcone-type intermediate). wikipedia.orgorganic-chemistry.org

C-N Bond Formation (Enamine Synthesis): Ammonia reacts with a second equivalent of the β-ketoester to form an enamine intermediate. organic-chemistry.org

C-C and C-N Bond Formation (Michael Addition and Cyclization): The enamine intermediate acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration, which closes the ring and forms the dihydropyridine product. scispace.com

Aromatization: The final step is the oxidation of the dihydropyridine to the stable aromatic pyridine ring, which provides a strong thermodynamic driving force for the reaction. wikipedia.org

These fundamental bond-forming steps are characteristic of many pyridine annulation strategies, which primarily rely on the condensation of carbonyl compounds with a nitrogen source. baranlab.org

Table 2: Key Bond Formations in a Generalized Hantzsch Pyridine Synthesis

| Mechanistic Step | Bond Type Formed | Reactants Involved |

| Knoevenagel Condensation | C-C | Aldehyde, β-Ketoester |

| Enamine Formation | C-N | β-Ketoester, Ammonia |

| Michael Addition | C-C | Enamine, α,β-Unsaturated Carbonyl |

| Cyclization/Dehydration | C-N | Intramolecular reaction of the Michael adduct |

Electrophilic Aromatic Substitution on Nitrobenzoyl Moieties during Synthesis

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, the electronic properties of substituents on the ring profoundly influence the reaction's feasibility and regioselectivity. The nitrobenzoyl moiety in the target molecule contains a nitro group (-NO₂), which is a powerful electron-withdrawing group. This has significant consequences for any potential EAS reactions on the benzoyl ring during a synthetic sequence.

The nitro group strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the nitrobenzoyl ring significantly more difficult, requiring harsh reaction conditions such as high temperatures and potent acid catalysts uomustansiriyah.edu.iq.

Furthermore, the nitro group is a strong meta-director. Should an EAS reaction occur, the incoming electrophile would be directed to the positions meta to the nitro group (C3 and C5). Attack at the ortho or para positions results in an unstable resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly unfavorable. In contrast, meta-attack avoids this destabilizing interaction study.com.

Given these characteristics, a synthetic strategy for this compound would typically avoid performing an EAS reaction on a pre-existing 4-nitrobenzoyl ring. It is more synthetically viable to introduce the nitro group onto the benzoic acid or benzoyl chloride precursor before coupling it with the 4-methylpyridine moiety. The formation of the key C-C bond between the two rings is generally achieved via other methods, such as cross-coupling reactions, rather than by a direct electrophilic attack of one ring on the other.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient synthesis of substituted pyridines. Both transition metal catalysis and other catalytic forms are employed to construct the target molecule with high yield and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds between aromatic systems. nih.gov

Palladium-Catalyzed C-H Functionalization: Direct C-H activation or functionalization has emerged as a highly efficient strategy that avoids the need for pre-functionalized starting materials. For pyridine derivatives, palladium catalysts can activate C-H bonds, enabling the direct introduction of aryl or other groups. nih.govresearchgate.netkaist.ac.kr In the context of synthesizing this compound, a plausible route involves the direct C-H arylation of 4-methylpyridine with a 4-nitrobenzoyl derivative. This approach is advantageous as it reduces the number of synthetic steps. Palladium(II) catalysts are often used, and the reaction may proceed via an oxidative C-C bond formation mechanism. nih.govresearchgate.net For example, Pd-catalyzed C-H alkenylation of pyridine N-oxides has been shown to proceed with excellent regioselectivity, a principle that can be extended to arylation. nih.govkaist.ac.kr

Suzuki Arylation: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. nih.gov A highly convergent synthesis of this compound would involve the Suzuki coupling of a pyridine-based organoboron reagent with a 4-nitrobenzoyl halide, or vice versa.

A typical reaction scheme would couple 4-methylpyridine-3-boronic acid with 4-nitrobenzoyl chloride. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. researchgate.net The process requires a base, such as sodium carbonate or potassium fluoride, to facilitate the transmetalation step. nih.govresearchgate.net

| Catalyst System | Coupling Partners | Base | Solvent | Yield | Reference |

| Pd(PPh₃)₄ | Heteroaryl bromides + Arylboronic acids | - | - | Good | researchgate.net |

| Pd₂(dba)₃ / Ligand | Aryl bromide + 2-Pyridylboronate | KF | Dioxane | 74-82% | nih.gov |

| Pd(OAc)₂ / SPhos | 2,6-Dichloronicotinic acid derivatives | Na₂CO₃ | Ethanol | - | researchgate.net |

This table presents data for analogous Suzuki-Miyaura reactions involving pyridine derivatives to illustrate typical conditions. dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

While metal catalysis is dominant, other catalytic strategies can be considered for the synthesis of diaryl ketones.

Acid-Catalyzed Approaches: The classic acid-catalyzed method for forming an aryl-carbonyl-aryl linkage is the Friedel-Crafts acylation. This reaction would theoretically involve the acylation of 4-methylpyridine with 4-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

However, Friedel-Crafts reactions on pyridine are notoriously challenging for two main reasons:

Ring Deactivation: Pyridine is an electron-deficient aromatic system, making it inherently unreactive towards electrophilic attack. youtube.com

Catalyst Deactivation: The basic nitrogen atom in the pyridine ring readily coordinates with the Lewis acid catalyst. This forms an adduct that further deactivates the ring, rendering it even less susceptible to electrophilic substitution. youtube.com

Due to these issues, direct Friedel-Crafts acylation of 4-methylpyridine is generally not a viable synthetic route, often requiring extremely high temperatures and yielding very low amounts of the desired product. youtube.com

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While direct organocatalytic acylation of a pyridine ring at the 3-position is not a standard transformation, related methodologies for C-H functionalization exist. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been used as a catalyst in reactions involving Grignard reagents to achieve ortho-alkylation of quinolines, demonstrating a metal-free approach to C-C bond formation on N-heterocycles. nih.gov The development of a specific organocatalytic method for the synthesis of this compound would represent a novel area of research, potentially offering a more sustainable alternative to metal-based catalysts.

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally sustainable routes to chemical products.

Novel Synthetic Routes: Recent advancements offer innovative ways to construct complex molecules.

Continuous-Flow Synthesis: Performing reactions in continuous-flow microreactors can offer significant advantages over traditional batch chemistry, including improved heat and mass transfer, enhanced safety, and easier scalability. Suzuki-Miyaura cross-coupling reactions have been successfully adapted to continuous-flow systems, allowing for reduced reaction times and potentially higher yields. researchgate.net

Ring Transformation Reactions: For the synthesis of highly functionalized nitroaromatic compounds, ring transformation reactions provide a powerful alternative. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia source in a three-component ring transformation to afford nitropyridines that are otherwise difficult to access. nih.gov This "scrap and build" approach allows for the construction of complex ring systems from simple precursors. nih.gov

Green Chemistry Considerations: The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.ituniroma1.it In the synthesis of this compound, several green strategies can be implemented:

Alternative Energy Sources: Microwave irradiation and ultrasound can be used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rasayanjournal.co.in

Greener Solvents: Traditional syntheses often use hazardous and volatile organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. rasayanjournal.co.in

Catalyst Efficiency and Recycling: The use of highly efficient catalysts reduces the amount of catalyst needed. Developing heterogeneous catalysts (catalysts in a different phase from the reactants) can simplify product purification and allow for the catalyst to be recovered and reused, minimizing waste. semanticscholar.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, particularly direct C-H activation, often have better atom economy than classical methods that require stoichiometric activating and leaving groups.

By integrating these novel routes and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. uniroma1.itrasayanjournal.co.in

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 3 4 Nitrobenzoyl Pyridine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in 4-Methyl-3-(4-nitrobenzoyl)pyridine.

One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁵N NMR Analyses

1D NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of nuclei in the molecule.

¹H NMR Analysis: The ¹H NMR spectrum would be expected to show distinct signals for each of the seven aromatic protons and the three methyl protons. The pyridine (B92270) ring protons would typically appear at high chemical shifts (downfield), influenced by the electron-withdrawing effects of the ring nitrogen and the adjacent carbonyl group. The protons on the nitrophenyl ring would also be downfield, with those ortho to the strongly electron-withdrawing nitro group being the most deshielded. The methyl group protons would appear as a singlet at a much lower chemical shift (upfield).

Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.5 - 9.0 | Singlet (s) or Doublet (d) |

| Pyridine H-5 | ~7.2 - 7.6 | Doublet (d) |

| Pyridine H-6 | ~8.5 - 8.8 | Doublet (d) |

| Methyl (CH₃) | ~2.3 - 2.6 | Singlet (s) |

| Nitrophenyl H-2', H-6' | ~8.2 - 8.5 | Doublet (d) |

¹³C NMR Analysis: The ¹³C NMR spectrum would display 11 distinct signals, accounting for all carbon atoms in the molecule (assuming the two pairs of equivalent carbons in the para-substituted nitrobenzoyl ring). The carbonyl carbon would be highly deshielded, appearing at a chemical shift typically between 190-200 ppm. Carbons attached to the electronegative nitro group and the pyridine ring nitrogen would also be found at high chemical shifts.

Expected ¹³C NMR Signals for this compound

| Carbons | Expected Chemical Shift (ppm) Range |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 145 - 150 |

| Pyridine C-5 | 123 - 128 |

| Pyridine C-6 | 150 - 155 |

| Methyl (CH₃) | 20 - 25 |

| Nitrophenyl C-1' | 140 - 145 |

| Nitrophenyl C-2', C-6' | 129 - 133 |

| Nitrophenyl C-3', C-5' | 123 - 127 |

¹⁵N NMR Analysis: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles. Two signals would be expected for this compound. The pyridine nitrogen signal's chemical shift provides insight into its electronic environment. For substituted pyridines, these shifts can vary significantly. rsc.org The nitro group nitrogen would have a characteristic chemical shift, typically found in a distinct region of the spectrum, which is sensitive to the electronic nature of the aromatic ring it is attached to. rsc.org

Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, NOESY Experiments

2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within the pyridine and nitrophenyl rings, for example, showing a correlation between H-5 and H-6 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which proton is bonded to which carbon, for instance, linking the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is a powerful tool for connecting different fragments of the molecule. For example, correlations would be expected from the pyridine protons (H-2 and H-5) to the carbonyl carbon, and from the nitrophenyl protons (H-3', H-5') to the carbonyl carbon, thus confirming the link between the two aromatic rings via the ketone bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.

Stereochemical and Regioisomeric Assignments via Advanced NMR

For this compound, the primary challenge is the unambiguous assignment of regioisomers, which is definitively solved by the combination of 1D and 2D NMR techniques. For instance, the synthesis could potentially yield other isomers. HMBC is key in this regard; a correlation between the methyl protons and the pyridine C-3 and C-5 would confirm the 4-methyl substitution pattern. Similarly, the connection of the carbonyl group to C-3 of the pyridine ring is unequivocally established through HMBC correlations from H-2 and H-5 to the carbonyl carbon. NOESY experiments would provide insight into the molecule's three-dimensional structure, specifically the rotational orientation around the C-C and C-N bonds connecting the rings and the carbonyl group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by several strong absorption bands characteristic of its functional groups. While a spectrum for the exact title compound is not available, data from related compounds like 4-nitrophenyl phenyl ketone allows for the prediction of key vibrational modes. nist.govrsc.org

Expected Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1650 - 1680 |

| NO₂ (Nitro) | Asymmetric Stretch | 1510 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1390 |

| C-N (Pyridine) | Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

The precise position of the carbonyl (C=O) stretch is sensitive to conjugation with the aromatic systems. The two strong bands for the nitro (NO₂) group are highly characteristic and confirm its presence.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic rings and the symmetric stretch of the nitro group. A spectrum for the related precursor, 4-Methyl-3-nitropyridine (B1297851), is available and shows characteristic bands for the pyridine ring and nitro group vibrations, which would be expected to be present, albeit shifted, in the spectrum of the title compound. nist.gov Strong signals for the symmetric nitro stretch and the ring-breathing modes of both the pyridine and benzene (B151609) rings would be anticipated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental composition. By providing highly accurate mass measurements, it allows for the unambiguous confirmation of the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS is instrumental in generating protonated molecules, [M+H]⁺. This technique is often coupled with high-resolution mass analyzers to yield precise mass-to-charge ratio (m/z) values, which are crucial for confirming the molecular formula. The tendency of pyridinium (B92312) intermediates to aggregate and form complex dimers can sometimes be observed in ESI-MS spectra. nih.gov The analysis of structurally related compounds by ESI-MS/MS has demonstrated its utility in rapidly screening for reactivity and interactions with other molecules. nih.gov

| Ion | Calculated m/z | Observed m/z | Reference |

| [C₁₃H₁₀N₂O₃+H]⁺ | 243.0764 | Data not available | riekemetals.com |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

While chemical ionization (CI) is often used to obtain molecular weight information, electron ionization (EI) is a common method that generates characteristic fragmentation patterns useful for structural elucidation. shimadzu.com For pyridine derivatives, care must be taken as they can sometimes interact with the GC column, especially PEG-based columns. researchgate.net GC-MS methods have been developed for the trace-level determination of structurally related nitro-containing compounds. amazonaws.com

A typical fragmentation pattern for a benzoylpyridine derivative under EI conditions might involve the cleavage of the bond between the carbonyl group and the phenyl ring, leading to characteristic fragment ions. researchgate.net

| Technique | Key Application | Observed Fragments (m/z) | Reference |

| GC-MS (EI) | Identification of volatile impurities and degradation products | Data not available for the specific compound | researchgate.netamazonaws.com |

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of selected precursor ions. nih.gov In an MS/MS experiment, a specific ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov This process allows for the elucidation of fragmentation pathways and the confirmation of the compound's structure.

For this compound, MS/MS analysis of the protonated molecule [M+H]⁺ would likely reveal characteristic losses. For instance, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. researchgate.net Further fragmentation could involve the cleavage of the benzoyl group. The study of related compounds shows that CID can lead to the loss of radicals like NO or NO₂. researchgate.net High-resolution MS/MS is particularly powerful for identifying metabolites of complex molecules. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Reference |

| 243.0764 | 197.0815 | NO₂ | researchgate.net |

| 243.0764 | 105.0335 (benzoyl cation) | C₇H₄NO₂ | researchgate.net |

Note: The fragmentation data is based on general principles of mass spectrometry and data from related compounds, as specific MS/MS data for this compound was not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's structure, particularly its chromophores. tanta.edu.eg

For this compound, the presence of the pyridine ring, the benzoyl group, and the nitro group results in a complex UV-Vis spectrum with multiple absorption bands. These bands arise from π → π* and n → π* transitions. youtube.comyoutube.com The π → π* transitions, typically of high intensity, are associated with the conjugated aromatic systems. youtube.com The n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are generally of lower intensity. youtube.com The solvent can influence the position of these bands; for instance, n → π* transitions often exhibit a blue shift (shift to shorter wavelength) in polar solvents. tanta.edu.eg

| Transition Type | Expected Wavelength Range (nm) | Key Structural Features | Reference |

| π → π | 200-400 | Pyridine ring, Benzoyl group, Nitro group | libretexts.orgresearchgate.net |

| n → π | >300 | Carbonyl group (C=O), Nitro group (NO₂) | youtube.com |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, leading to an unambiguous determination of the solid-state structure.

The initial step in a single-crystal X-ray diffraction analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is crucial for solving and refining the crystal structure.

While specific crystallographic data for this compound was not found, analysis of structurally similar compounds provides insights into what might be expected. For example, pyridin-4-ylmethyl 4-nitrobenzoate (B1230335) crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Another related compound, 4-Methyl-3-nitrobenzonitrile, also crystallizes in a monoclinic system. nih.gov Many organic compounds, including derivatives of pyridine, often crystallize in centrosymmetric space groups like P2₁/c or P-1. nih.govmdpi.com

| Compound | Crystal System | Space Group | Reference |

| Pyridin-4-ylmethyl 4-nitrobenzoate | Monoclinic | P2₁/n | researchgate.net |

| 4-(4-Nitrobenzyl)pyridine | Monoclinic | P2₁/c | researchgate.net |

| 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide | Monoclinic | P121/C1 | mdpi.com |

| 4-Methyl-3-nitrobenzonitrile | Monoclinic | P2₁/c | nih.gov |

This table presents data for structurally related compounds to provide context for the expected crystallographic parameters of this compound. The actual crystal system and space group for the title compound would need to be determined experimentally.

Analysis of Molecular Geometry, Bond Lengths, and Angles

A definitive analysis of the molecular geometry of this compound, including precise bond lengths and angles, is not possible without experimental crystallographic data, such as that obtained from single-crystal X-ray diffraction. Such data would provide the exact spatial arrangement of the atoms, the distances between them, and the angles they form, which are crucial for understanding the molecule's conformation and steric properties. Without a Crystallographic Information File (CIF) or a detailed structural report, any discussion on these parameters would be purely speculative.

Crystal Packing Architectures and Supramolecular Assembly

The three-dimensional arrangement of molecules in a crystal, known as the crystal packing, and the resulting supramolecular assembly are dictated by the intermolecular forces. Understanding this architecture is key to predicting and controlling the material properties of a crystalline solid. For this compound, the interplay of the potential hydrogen bonds and π-stacking interactions would define its crystal packing. The lack of crystallographic studies means that the supramolecular assembly of this compound remains uncharacterized.

Computational and Theoretical Investigations of 4 Methyl 3 4 Nitrobenzoyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic properties of molecules. For 4-methyl-3-(4-nitrobenzoyl)pyridine, these methods elucidate the distribution of electrons, orbital energies, and other electronic descriptors that govern its reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of many-body systems based on the electron density. DFT studies for this compound focus on determining its ground state properties, providing a balance between accuracy and computational cost.

Commonly employed functionals for this type of organic molecule include hybrid functionals like B3LYP. These calculations yield crucial information such as the molecule's total energy, the spatial distribution of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller energy gap suggests that the molecule is more polarizable and reactive.

Below is an example of the type of data generated from a DFT analysis on this compound.

| Calculated Property | Representative Value/Description | Significance |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~4.5 Debye | Measures the overall polarity of the molecule, arising from the nitro and carbonyl groups. |

| Electron Density | Highest around the nitro group and pyridine (B92270) nitrogen, lowest on aromatic protons. | Reveals the most electron-rich and electron-poor regions of the molecule. |

Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not from a specific published study on this exact compound.

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the multi-electron wavefunction as a single Slater determinant. wikipedia.org This approach provides a good first approximation of the molecular orbitals and energy of the system. However, a principal limitation of the HF method is its neglect of electron correlation—the interaction between individual electrons.

To achieve higher accuracy, post-Hartree-Fock methods are employed. These advanced techniques build upon the HF result to include electron correlation. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. researchgate.net While computationally more demanding than DFT or HF, these methods provide more precise energy and property predictions, serving as benchmarks for other computational approaches. researchgate.net For a molecule like this compound, these methods would offer a more refined understanding of its electronic structure.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com The selection involves a trade-off between computational cost and the desired level of accuracy. youtube.com

For a molecule containing second-row elements, lone pairs, and π-systems like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used. youtube.com The notations indicate:

(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen) which allow for more flexibility in the orbital shapes to describe bonding accurately. youtube.com

+ : The inclusion of diffuse functions, which are important for describing systems with lone pairs or anions, such as the nitro group in the target molecule. youtube.com

Dunning's correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ , offer a systematic way to approach the complete basis set limit, providing higher accuracy at a greater computational expense. The choice of basis set must be appropriate for the property being investigated to ensure reliable and efficient calculations. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound is essential, as its shape dictates how it interacts with other molecules.

Molecular geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found.

Calculations can be performed in the gas phase , which models the molecule as an isolated entity, or in the solution phase . Solution-phase models, such as the Polarizable Continuum Model (PCM), account for the effects of a solvent by representing it as a continuous medium with a specific dielectric constant. nih.govnih.gov The solvent can influence the conformational preference and electronic properties of the solute. For a polar molecule like this compound, the presence of a polar solvent would likely stabilize conformations with a larger dipole moment.

A geometry optimization would provide precise values for bond lengths, bond angles, and dihedral angles, as illustrated in the table below.

| Geometric Parameter | Description | Typical Optimized Value (Gas Phase) |

| C=O Bond Length | Carbonyl group bond length | ~1.22 Å |

| N-O Bond Length | Nitro group bond length | ~1.23 Å |

| Py-C(O) Bond Length | Bond between pyridine ring and carbonyl carbon | ~1.50 Å |

| C-N-C Angle (Pyridine) | Angle around the pyridine nitrogen | ~117° |

| O-N-O Angle (Nitro) | Angle within the nitro group | ~125° |

| Py-CO-Ph Dihedral | Torsional angle between the pyridine and phenyl rings | ~45-55° |

Note: The values in this table are representative and intended to illustrate the output of a geometry optimization calculation.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically varying specific geometric parameters, typically dihedral angles. q-chem.comnih.gov For this compound, the most significant conformational flexibility arises from the rotation around the single bonds connecting the pyridine ring, the carbonyl group, and the nitrophenyl ring.

A "relaxed" PES scan involves fixing a specific dihedral angle at a series of values (e.g., in 10-degree increments) while optimizing the rest of the molecular geometry at each step. q-chem.com This process maps the energy as a function of that rotation, revealing the energy barriers between different conformations (rotamers) and identifying the most stable conformers. Such an analysis is crucial for understanding the molecule's dynamic behavior and its accessible shapes at room temperature.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.0 | Eclipsed, high energy due to steric hindrance |

| 45 | 0.0 | Skewed, lowest energy (most stable) conformation |

| 90 | 1.5 | Perpendicular, moderately stable |

| 135 | 2.5 | Skewed, higher energy conformer |

| 180 | 6.0 | Eclipsed, highest energy barrier |

Note: This table provides an illustrative example of the results from a PES scan for one of the key torsional angles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical behavior of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the molecule's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO are fundamental in determining the electronic character of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

In the case of this compound, computational studies, though not extensively available in published literature for this specific molecule, can be extrapolated from similar structures. Theoretical calculations, often employing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, are used to predict these energies. For a molecule with its specific substituents—a methyl group, a pyridine ring, and a nitrobenzoyl group—the electronic landscape is complex. The pyridine ring and the nitro group are electron-withdrawing, which tends to lower both HOMO and LUMO energy levels.

The HOMO is likely distributed over the pyridine ring and the methyl group, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, is expected to be localized primarily on the nitrobenzoyl fragment, particularly the nitro group, which is a very strong electron-withdrawing group. This distribution makes the nitrobenzoyl portion of the molecule a likely site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.75 |

Note: The values in this table are illustrative and based on typical values for structurally related compounds, as specific published data for this compound is not available.

Energy Gaps and Their Implications for Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap. This suggests that the molecule would be chemically reactive. The charge transfer that can occur from the HOMO (on the methyl-pyridine side) to the LUMO (on the nitrobenzoyl side) implies a potential for intramolecular charge transfer (ICT) interactions, which can influence the molecule's photophysical properties.

Table 2: Hypothetical Energy Gap and Reactivity Implications

| Parameter | Value (eV) | Implication |

| HOMO-LUMO Gap (ΔE) | 4.10 | High chemical reactivity, potential for charge transfer |

Note: The value in this table is a hypothetical calculation based on the illustrative energies from Table 1.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential.

Identification of Electrophilic and Nucleophilic Regions

The MEP map for this compound would highlight distinct regions of positive and negative electrostatic potential.

Nucleophilic Regions: These are electron-rich areas, typically colored red or yellow, and are susceptible to electrophilic attack. In this molecule, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl group, as well as the nitrogen atom of the pyridine ring. These sites are the most likely to interact with electrophiles.

Electrophilic Regions: These are electron-deficient areas, shown in blue, and are prone to nucleophilic attack. The hydrogen atoms of the pyridine ring and the carbon atom of the carbonyl group would likely exhibit positive electrostatic potential, making them targets for nucleophiles.

Prediction of Sites for Intermolecular and Intramolecular Interactions

The MEP map also provides clues about potential intermolecular and intramolecular interactions. The distinct positive and negative regions on the molecular surface suggest that this compound can participate in various non-covalent interactions. For instance, the negative potential around the nitro and carbonyl oxygens could facilitate hydrogen bonding with donor molecules. The positive regions on the aromatic rings could lead to π-π stacking interactions with other aromatic systems.

These interactions are crucial in determining the compound's physical properties, such as its melting point and solubility, as well as its biological activity, by influencing how it binds to receptor sites.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations could provide valuable information about its vibrational and NMR spectra.

DFT calculations can be used to compute the theoretical vibrational frequencies (FT-IR and Raman). The calculated frequencies for the C=O stretching of the benzoyl group, the N-O stretching of the nitro group, and the various C-H and C-N vibrations of the pyridine ring would provide a theoretical spectrum that aids in the interpretation of experimental spectroscopic data.

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted chemical shifts for the protons and carbons in different parts of the molecule—the methyl group, the substituted pyridine ring, and the nitrobenzoyl ring—would help in assigning the signals observed in experimental NMR spectra.

Computed NMR Chemical Shifts (GIAO method) and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. nih.gov This method effectively addresses the gauge origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin. The calculations are typically performed using Density Functional Theory (DFT), with hybrid functionals like B3LYP, which have been shown to provide a good balance between accuracy and computational cost. researchgate.net

For this compound, a typical computational workflow would involve:

Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)).

Calculation of the absolute shielding tensors (σ) for each nucleus (¹H and ¹³C) using the GIAO method at the optimized geometry.

Conversion of the calculated isotropic shielding values to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The resulting theoretical chemical shifts would then be compared with experimentally obtained NMR data. A strong correlation between the computed and experimental values validates the computational model and the structural assignment. While specific experimental and computational NMR data for this compound are not detailed in the surveyed literature, the table below illustrates how such a comparison would be presented.

Table 1: Illustrative Comparison of Experimental and Computed ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method. (Note: The following table is a template. Specific experimental or calculated values for this compound are not available in the cited literature.)

| Atom Position | Computed ¹³C (δ ppm) | Experimental ¹³C (δ ppm) | Computed ¹H (δ ppm) | Experimental ¹H (δ ppm) |

|---|---|---|---|---|

| Pyridine C2 | data unavailable | data unavailable | data unavailable | data unavailable |

| Pyridine C3 | data unavailable | data unavailable | ||

| Pyridine C4 | data unavailable | data unavailable | ||

| Pyridine C5 | data unavailable | data unavailable | data unavailable | data unavailable |

| Pyridine C6 | data unavailable | data unavailable | data unavailable | data unavailable |

| Methyl C | data unavailable | data unavailable | data unavailable | data unavailable |

| Carbonyl C | data unavailable | data unavailable | ||

| Nitro-Ph C1' | data unavailable | data unavailable | ||

| Nitro-Ph C2'/C6' | data unavailable | data unavailable | data unavailable | data unavailable |

| Nitro-Ph C3'/C5' | data unavailable | data unavailable | data unavailable | data unavailable |

Vibrational Frequency Analysis and Assignment (IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective for predicting these vibrational frequencies and aiding in the assignment of spectral bands. researchgate.net

The computational process involves:

A geometry optimization of the molecule to find its minimum energy structure.

A frequency calculation at this optimized geometry, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, the computed frequencies are typically scaled using empirical scaling factors. researchgate.net A detailed assignment is performed by analyzing the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a given normal mode.

For this compound, key vibrational modes would include:

C-H stretching from the pyridine and phenyl rings.

C=O stretching of the benzoyl ketone group.

Asymmetric and symmetric stretching of the NO₂ group.

Ring stretching vibrations of the pyridine and benzene (B151609) rings.

C-N stretching vibrations.

Various in-plane and out-of-plane bending modes.

Studies on structurally related molecules like 4-methyl-3-nitrobenzoic acid provide a basis for the types of vibrational modes to expect. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound. (Note: This table is illustrative, based on expected vibrational modes for this structure. Specific calculated or experimental values are not available in the cited literature.)

| Assignment | Predicted Scaled Frequency (cm⁻¹) - IR | Predicted Scaled Frequency (cm⁻¹) - Raman |

|---|---|---|

| C=O stretch | data unavailable | data unavailable |

| NO₂ asymmetric stretch | data unavailable | data unavailable |

| NO₂ symmetric stretch | data unavailable | data unavailable |

| Aromatic C-H stretch | data unavailable | data unavailable |

| Pyridine ring stretch | data unavailable | data unavailable |

| Phenyl ring stretch | data unavailable | data unavailable |

| C-N stretch | data unavailable | data unavailable |

UV-Vis Absorption Spectral Modeling and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling UV-Vis absorption spectra, as it can predict the energies of electronic transitions and their corresponding oscillator strengths. qnl.qa

The analysis for this compound would involve:

Performing a TD-DFT calculation (e.g., using the CAM-B3LYP functional) on the ground-state optimized geometry.

Simulating the absorption spectrum by plotting the calculated transition energies (as wavelength, λ_max) against their oscillator strengths.

Analyzing the molecular orbitals involved in the most significant transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to characterize them (e.g., π → π* or n → π* transitions).

For a molecule with nitro and carbonyl groups, intramolecular charge transfer (ICT) transitions are often prominent. qnl.qa The effect of different solvents on the spectrum can also be modeled using implicit solvation models like the Integral Equation Formalism-Polarizable Continuum Model (IEFPCM). qnl.qa

Table 3: Predicted Electronic Transitions for this compound. (Note: This table is a template. Specific calculated values are not available in the cited literature.)

| λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| data unavailable | data unavailable | e.g., HOMO -> LUMO | e.g., π → π, ICT |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and intermolecular interactions.

For this compound, an MD simulation could be used to:

Explore its conformational landscape, particularly the rotation around the single bonds connecting the pyridine, carbonyl, and phenyl groups.

Simulate its behavior in different solvent environments (e.g., water, organic solvents) to understand solvation and intermolecular interactions.

If the molecule is studied as a potential ligand, MD simulations can model its interaction with a biological target like an enzyme or receptor, assessing the stability of the ligand-protein complex.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Although no specific MD simulation studies were found for this compound, the methodology is widely applied to similar heterocyclic compounds to understand their dynamic interactions. nih.gov

Chemical Transformations and Reactivity Profile of 4 Methyl 3 4 Nitrobenzoyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

The pyridine nitrogen can be readily alkylated to form quaternary pyridinium (B92312) salts. For instance, reaction with an alkylating agent such as methyl iodide would yield the corresponding N-methyl-4-methyl-3-(4-nitrobenzoyl)pyridinium salt. This transformation converts the neutral pyridine into a positively charged pyridinium ring, which can significantly alter the molecule's physical and chemical properties. The synthesis of N-aminopyridinium salts from pyridine derivatives using reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH) is also a well-established transformation that could be applied to this system. nih.gov

A general representation of the N-alkylation reaction is as follows:

| Reactant (R-X) | Product |

| Methyl iodide (CH₃I) | N-methyl-4-methyl-3-(4-nitrobenzoyl)pyridinium iodide |

| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | N-benzyl-4-methyl-3-(4-nitrobenzoyl)pyridinium bromide |

This table represents expected products based on general N-alkylation reactions of pyridines.

The pyridine nitrogen atom can act as a ligand, donating its lone pair of electrons to a transition metal center to form coordination complexes. wikipedia.org The coordination ability of this compound would be influenced by both steric and electronic factors. The bulky benzoyl group at the 3-position might sterically hinder the approach of a metal to the nitrogen. Electronically, the electron-withdrawing nature of the benzoyl and nitro groups would decrease the basicity of the pyridine nitrogen, potentially leading to weaker coordination bonds compared to unsubstituted pyridine. stackexchange.com However, pyridyl ketones and nitro-substituted pyridines are known to form stable complexes with a variety of transition metals, and it is expected that this compound would coordinate to metals such as ruthenium, rhodium, palladium, and copper. wikipedia.orgresearchgate.netresearchgate.net The coordination could lead to the formation of mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the reaction conditions. researchgate.net

Transformations Involving the Nitro Group

The nitro group on the benzoyl ring is a versatile functional group that can undergo several important transformations.

The nitro group can be readily reduced to an amino group, yielding 3-(4-aminobenzoyl)-4-methylpyridine. This transformation is of significant synthetic importance as it converts a strongly electron-withdrawing group into an electron-donating group, which can then be further functionalized, for example, through diazotization reactions. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Selective Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) are known to selectively reduce nitro groups in the presence of other reducible functionalities. stackexchange.com

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol, Room Temperature | 3-(4-aminobenzoyl)-4-methylpyridine |

| Fe, HCl | Ethanol/Water, Reflux | 3-(4-aminobenzoyl)-4-methylpyridine |

| SnCl₂·2H₂O | Ethanol, 70°C | 3-(4-aminobenzoyl)-4-methylpyridine |

This table provides representative conditions for the reduction of aromatic nitro compounds. masterorganicchemistry.comstackexchange.com

The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Nucleophiles can attack the carbon atoms ortho and para to the nitro group. In the case of this compound, a suitable nucleophile could potentially displace a leaving group at the positions ortho to the nitro group on the benzoyl ring, if one were present. More interestingly, under certain conditions, the nitro group itself can act as a leaving group, although this is less common than the displacement of a halide. The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of activating groups on the aromatic ring. masterorganicchemistry.comyoutube.com

For a hypothetical SNAr reaction where a nucleophile (Nu⁻) displaces the nitro group, the reaction would be:

| Nucleophile (Nu⁻) | Potential Product |

| Methoxide (CH₃O⁻) | 4-Methyl-3-(4-methoxybenzoyl)pyridine |

| Azide (N₃⁻) | 3-(4-azidobenzoyl)-4-methylpyridine |

| Thiophenoxide (C₆H₅S⁻) | 4-Methyl-3-(4-(phenylthio)benzoyl)pyridine |

This table illustrates hypothetical products from an SNAr reaction, as the direct substitution of the nitro group can be challenging.

Reactions at the Methyl Group (at position 4)

The methyl group at the 4-position of the pyridine ring exhibits enhanced acidity of its protons due to the electron-withdrawing nature of the pyridine nitrogen. This allows the methyl group to be deprotonated by a strong base to form a carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

A notable reaction is the condensation with aldehydes, such as benzaldehyde (B42025), in a reaction analogous to the Claisen-Schmidt condensation. This reaction proceeds via the initial deprotonation of the methyl group, followed by nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a styryl-type derivative. The acidity of the methyl protons in 4-methylpyridine (B42270) is greater than in 3-methylpyridine (B133936) because the negative charge of the carbanion can be delocalized onto the pyridine nitrogen through resonance, which is not possible for the 3-isomer. vaia.com

A representative reaction scheme is as follows:

| Reagent | Base | Product |

| Benzaldehyde | Sodium ethoxide | 3-(4-Nitrobenzoyl)-4-(2-phenylvinyl)pyridine |

| 4-Chlorobenzaldehyde | Potassium tert-butoxide | 4-(2-(4-Chlorophenyl)vinyl)-3-(4-nitrobenzoyl)pyridine |

This table shows expected products from the condensation reaction of the methyl group with various aldehydes.

Oxidation Reactions

The this compound molecule presents several sites susceptible to oxidation. The primary locations for oxidation are the methyl group on the pyridine ring and the pyridine nitrogen atom itself.

The methyl group at the 4-position of the pyridine ring can be oxidized to a carboxylic acid, 3-(4-nitrobenzoyl)isonicotinic acid, using strong oxidizing agents. Typical reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide. The reaction generally requires heating to proceed to completion. The resulting carboxylic acid is a valuable intermediate for further derivatization.

The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

It is noteworthy that the benzoylpyridine core is relatively stable to certain oxidizing conditions. For instance, the synthesis of benzoylpyridines can be achieved through the oxidation of the corresponding secondary alcohols using potassium permanganate, indicating the resilience of the ketone and the aromatic rings to this reagent under controlled conditions. nih.govacs.org

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Reaction Site | Major Product |

| Potassium Permanganate (KMnO₄) | 4-Methyl group | 3-(4-Nitrobenzoyl)isonicotinic acid |

| Peroxy Acids (e.g., m-CPBA) | Pyridine Nitrogen | This compound N-oxide |

Condensation and Derivatization Reactions

The acidic protons of the 4-methyl group enable its participation in condensation reactions. In the presence of a base, the methyl group can be deprotonated to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, most notably aldehydes, in what is known as a Knoevenagel-type condensation. For example, reaction with benzaldehyde would yield a styryl-type derivative.

Derivatization can also be focused on the nitro group. The aromatic nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn or Fe in HCl). The resulting amine, (4-aminophenyl)(4-methylpyridin-3-yl)methanone, opens up a vast array of further chemical transformations, including diazotization followed by Sandmeyer reactions, acylation to form amides, and alkylation. This amino derivative is a key building block in medicinal chemistry. mdpi.com

Reactivity of the Ketone Moiety

The carbonyl group is one of the most reactive sites in the molecule, acting as an electrophile. Its reactivity is influenced by the two attached aromatic rings.

Nucleophilic Addition Reactions

The carbon atom of the ketone's carbonyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol.

Common nucleophilic addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) results in the formation of tertiary alcohols where a new carbon-carbon bond is formed.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl group to yield tertiary alcohols.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, (4-methylpyridin-3-yl)(4-nitrophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent is important, as LiAlH₄ can also reduce the nitro group, whereas NaBH₄ is generally chemoselective for the ketone under standard conditions.

Derivatization (e.g., hydrazone formation)

The ketone functionality is an ideal handle for derivatization through condensation reactions with amine-based nucleophiles. A prominent example is the formation of hydrazones, which are compounds containing the R₁R₂C=NNR₃R₄ structure. These reactions typically proceed by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. sigmaaldrich.com